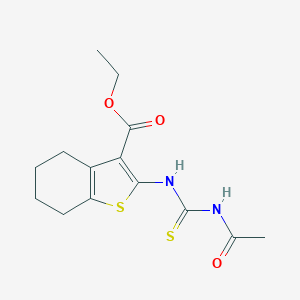![molecular formula C16H18N4 B465111 1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone CAS No. 315670-87-2](/img/structure/B465111.png)
1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone” is a complex organic compound. It likely contains an aminophenyl group, an ethanone group, and a hydrazone group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its functional groups. It would likely have regions of differing polarity and potential sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group might participate in acid-base reactions, the ethanone group in nucleophilic addition reactions, and the hydrazone group in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. It’s likely to have a specific melting point, boiling point, and solubility profile .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(E)-N-[(E)-1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11(13-5-3-7-15(17)9-13)19-20-12(2)14-6-4-8-16(18)10-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVFCULZWSFWSR-AYKLPDECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC(=CC=C1)N)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC(=CC=C1)N)/C)/C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-chlorophenyl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B465051.png)
![(4E)-4-[(2-chloro-4-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465052.png)
![4-[(3,4-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465053.png)
![5-oxo-3-phenyl-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465054.png)
![(4E)-5-oxo-3-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465056.png)
![4-[(2,5-dimethylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465058.png)
![3-({[(3-Methylphenyl)carbamothioyl]amino}carbamoyl)propanoic acid](/img/structure/B465066.png)
![6-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B465082.png)
![6-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465101.png)
![Methyl 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B465107.png)
![N'~1~,N'~9~-bis[(4-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B465110.png)
![N'~1~,N'~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B465133.png)
![(4E)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465146.png)